N-(cyclobutylmethyl)-3,5-difluoroaniline
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
N-(cyclobutylmethyl)-3,5-difluoroaniline is involved in the synthesis of opioid agonists and partial opioid agonists. A study highlighted its use in the preparation of N-(cyclobutylmethyl)morphinans, which demonstrated partial opioid agonism and full opioid agonism in pharmacological evaluations (Schmidhammer, Burkard, & Eggstein-Aeppli, 1989).
Chemical Stability and Reactivity
Research into the stability and reactivity of cyclobutylmethyl cations, a core component of N-(cyclobutylmethyl)-3,5-difluoroaniline, has been significant. Studies have found that primary and secondary cyclobutylmethyl cations tend to rearrange into more stable forms in superacidic media (Prakash, Reddy, Rasul, Casanova, & Olah, 1998).
Derivative Synthesis and Analgesic Properties
The compound has been used in synthesizing a series of aminoacetic acid difluoroanilides with local anesthetic properties, demonstrating its versatility in derivative synthesis and biological activity (Gataullin et al., 1999).
Applications in Narcotic Antagonists
N-(cyclobutylmethyl)-3,5-difluoroaniline has been utilized in the development of narcotic antagonists. This includes research on morphinan-6-ones with varied agonist-narcotic antagonist properties, showcasing its application in developing compounds with potential therapeutic benefits (Polazzi, Kotick, Howes, & Bousquet, 1981).
Nephrotoxicity Studies
Studies on haloaniline-induced nephrotoxicity have included 3,5-difluoroaniline derivatives. These studies provide insights into the nephrotoxic effects of various haloaniline isomers, contributing to the understanding of the safety profiles of compounds (Hong, Anestis, Henderson, & Rankin, 2000).
Safety And Hazards
properties
IUPAC Name |
N-(cyclobutylmethyl)-3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSERDJCSVHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-3,5-difluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.